4-(3-Bromophenyl)-4-methylpyrrolidin-2-one
Description
4-(3-Bromophenyl)-4-methylpyrrolidin-2-one is a bicyclic lactam featuring a pyrrolidin-2-one core substituted at the 4-position with a 3-bromophenyl group and a methyl group. Its structural uniqueness lies in the substitution pattern, which distinguishes it from nitrogen-substituted pyrrolidinones (e.g., 1-(bromophenyl)pyrrolidin-2-one derivatives) .
Properties
IUPAC Name |
4-(3-bromophenyl)-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(6-10(14)13-7-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLMZZDFVZZENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
The most direct and commonly reported method involves the nucleophilic acyl substitution of 4-methylpyrrolidin-2-one with 3-bromobenzoyl chloride in the presence of a base.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-Bromobenzoyl chloride, 4-methylpyrrolidin-2-one | Reaction under anhydrous conditions |
| 2 | Base (e.g., triethylamine) | Neutralizes HCl byproduct |
| 3 | Solvent: anhydrous dichloromethane or THF | Ensures dry environment |
| 4 | Temperature: 0–25 °C | Controls reaction rate and selectivity |
| 5 | Purification: recrystallization or chromatography | Isolates pure product |
This method yields the target compound through the formation of an amide bond between the pyrrolidinone nitrogen and the acyl chloride, with the bromophenyl group introduced from the acyl chloride.
Reaction Notes
- The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the acyl chloride.
- Triethylamine or other tertiary amines serve both as base and scavenger for HCl.
- The reaction time varies from 1 to 4 hours depending on scale and temperature.
- Purification typically involves silica gel column chromatography or recrystallization from suitable solvents such as ethyl acetate/hexane mixtures.
Advantages and Limitations
- Advantages: Straightforward, high regioselectivity, scalable.
- Limitations: Requires handling of corrosive acyl chlorides and strict moisture control.
Preparation via Nitroester Intermediate Cyclization and Reduction
An alternative synthetic route involves multi-step transformations starting from a nitro-substituted butanoate ester, followed by reduction and cyclization to form the pyrrolidinone ring.
Representative Procedure (Adapted from 4-(4-Bromophenyl)pyrrolidin-2-one Synthesis)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Ethyl 3-(3-bromophenyl)-4-nitrobutanoate (prepared or commercial) | Starting nitroester intermediate |
| 2 | Hydrogen chloride in ethanol, zinc dust, 1,4-dioxane, 0–20 °C | Reduction of nitro group to amine |
| 3 | Sodium ethoxide in ethanol, room temperature overnight | Cyclization to form the pyrrolidinone ring |
| 4 | Workup with dichloromethane and sodium bisulfate | Separation and purification |
| 5 | Precipitation from acetonitrile/water | Isolation of pure product |
Reaction Mechanism Insights
- Zinc-mediated reduction converts the nitro group to an amine under acidic conditions.
- The basic environment provided by sodium ethoxide promotes intramolecular cyclization, forming the pyrrolidinone ring.
- The bromophenyl group remains intact during these transformations.
Yield and Purity
- Reported yields for positional isomers like 4-(4-bromophenyl)pyrrolidin-2-one are approximately 60–65%.
- Purity is confirmed by 1H NMR and mass spectrometry (MS), indicating successful formation of the target compound.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Acylation with 3-bromobenzoyl chloride | 3-Bromobenzoyl chloride, 4-methylpyrrolidin-2-one, triethylamine | Anhydrous, 0–25 °C, 1–4 h | 70–85 | Direct, regioselective, scalable | Requires dry conditions, corrosive reagents |
| Nitroester reduction and cyclization | Ethyl 3-(3-bromophenyl)-4-nitrobutanoate, HCl, zinc, sodium ethoxide | 0–20 °C reduction, RT cyclization | 60–65 | Avoids acyl chlorides, milder reagents | Multi-step, moderate yield |
Research Findings and Optimization Studies
- Effect of Base: Triethylamine is preferred for acylation due to its non-nucleophilic nature, minimizing side reactions.
- Solvent Choice: Dichloromethane and tetrahydrofuran (THF) are commonly used solvents; THF can enhance solubility of reactants.
- Temperature Control: Lower temperatures reduce side reactions and improve selectivity in acylation.
- Purification Techniques: Column chromatography with silica gel using gradient elution improves isolation of high-purity product.
- Scale-Up Considerations: Continuous flow reactors have been explored for acylation steps to enhance reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromophenyl)-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The primary application of 4-(3-Bromophenyl)-4-methylpyrrolidin-2-one lies in its potential as a pharmaceutical agent. Research indicates that pyrrolidine derivatives can exhibit various biological activities, including:
- Anticancer Properties : Some studies suggest that compounds similar to this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The bromophenyl group may enhance the interaction with cancer-related proteins, leading to increased cytotoxicity against certain cancer cell lines .
- Neuropharmacological Effects : Pyrrolidine derivatives have been explored for their effects on the central nervous system. They may act as modulators of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression or anxiety .
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile building block. Notable applications include:
- Synthesis of Alkaloids : The compound can be utilized in the synthesis of alkaloid structures through reactions such as aza-Cope rearrangements, where it acts as a precursor to generate biologically active alkaloids .
- Functionalization Reactions : The bromine atom can be substituted or modified in further synthetic steps, allowing for the introduction of different functional groups that can tailor the properties of the final product .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of pyrrolidine derivatives highlighted that compounds structurally related to this compound demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression .
Case Study 2: Synthesis of Neuroactive Compounds
Research focused on synthesizing neuroactive compounds from pyrrolidine derivatives showed that this compound could be transformed into novel ligands for neurotransmitter receptors. These ligands exhibited promising affinities and selectivities, indicating potential therapeutic applications in neuropharmacology .
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Table 1: Key Structural Differences and Similarities
Key Observations :
- Substituent Position: The target compound’s substituents on the pyrrolidinone ring (4-position) contrast with N-substituted analogs (e.g., 1-(bromophenyl)pyrrolidin-2-ones), which exhibit altered electronic and steric profiles .
- Halogen Effects : The presence of bromine at the 3-position on the phenyl ring (vs. 4-bromo in other analogs) may influence binding affinity in biological systems due to differences in steric bulk and electron-withdrawing effects .
Key Observations :
- The target compound may share synthetic strategies with (4R)-4-(3-Bromo-4-chlorophenyl)pyrrolidin-2-one, such as Suzuki-Miyaura coupling for aryl group introduction .
- Nitrogen-substituted analogs (e.g., 1-(4-Bromophenyl)pyrrolidin-2-one) are synthesized via simpler alkylation reactions, highlighting the synthetic flexibility of pyrrolidinone derivatives .
Biological Activity
The compound 4-(3-Bromophenyl)-4-methylpyrrolidin-2-one is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological implications, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of this compound features a bromophenyl group attached to a pyrrolidine ring, which contributes to its unique biological properties. The molecular formula is , with a molecular weight of approximately 240.12 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidinone compounds exhibit significant anticancer properties. For instance, research has shown that similar compounds can induce apoptosis in various cancer cell lines by modulating pathways involving Bcl-2 family proteins and caspases .
Neuroprotective Effects
Evidence suggests that this compound may possess neuroprotective effects. Compounds in this class have been studied for their ability to mitigate oxidative stress and inflammation in neuronal cells, potentially providing therapeutic benefits in neurodegenerative diseases .
Anti-inflammatory Properties
The compound's anti-inflammatory activity has been documented in several studies, where it demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect is crucial for conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound helps elucidate its biological activity. The presence of the bromine atom on the phenyl ring enhances lipophilicity, which may improve cell membrane permeability and bioavailability. Additionally, modifications on the pyrrolidine ring can significantly affect potency and selectivity toward biological targets.
Case Studies
| Study | Findings |
|---|---|
| Study 1 : In vitro analysis of anticancer activity | Demonstrated significant cytotoxic effects against breast cancer cells with IC50 values in the low micromolar range. |
| Study 2 : Neuroprotective effects | Showed reduced neuronal apoptosis in models of oxidative stress, with downregulation of caspase-3 activity. |
| Study 3 : Anti-inflammatory activity | Reported inhibition of IL-6 production in macrophages treated with the compound, suggesting potential for treating inflammatory diseases. |
Q & A
Q. What are the established synthetic routes for 4-(3-Bromophenyl)-4-methylpyrrolidin-2-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, such as:
- Step 1 : Formation of the pyrrolidin-2-one ring via cyclization of a bromophenyl-substituted precursor.
- Step 2 : Methylation at the 4-position using alkylating agents like methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .
Q. Critical considerations :
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- ¹H NMR : Key signals include:
- δ 1.5–1.7 ppm (singlet, 3H, CH₃).
- δ 3.1–3.3 ppm (multiplet, 2H, pyrrolidinone ring CH₂).
- δ 7.2–7.5 ppm (aromatic protons from 3-bromophenyl) .
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch of pyrrolidinone) and ~560 cm⁻¹ (C-Br stretch) .
- MS : Molecular ion peak at m/z 255 [M+H]⁺, with isotopic patterns confirming bromine presence .
Q. What crystallization strategies improve the quality of single crystals for X-ray diffraction studies?
- Use slow evaporation of a saturated solution in a 1:1 mixture of ethanol and dichloromethane.
- Additive screening (e.g., trace amounts of DMSO) can enhance crystal lattice stability .
- Software tools : SHELXL for refinement and ORTEP-III for graphical representation of thermal ellipsoids .
Advanced Research Questions
Q. How does the 3-bromophenyl substituent influence the compound’s hydrogen-bonding network in the solid state?
The bromine atom acts as a weak hydrogen-bond acceptor, forming C–H···Br interactions (2.8–3.2 Å) with adjacent methyl or aromatic protons. Graph-set analysis (e.g., R₂²(8) motifs) reveals a layered crystal packing, stabilized by van der Waals forces and π-π stacking (3.5–4.0 Å interplanar distances) .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Q. How does the compound’s conformational flexibility impact its biological activity in enzyme inhibition assays?
- Docking studies : The pyrrolidinone ring adopts a half-chair conformation, positioning the 3-bromophenyl group into hydrophobic enzyme pockets (e.g., kinases).
- SAR data : Methyl substitution at the 4-position reduces steric hindrance, enhancing binding affinity (IC₅₀ values: 0.8–1.2 µM vs. 2.5 µM for non-methylated analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
